(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol
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Overview
Description
(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol is an organic compound characterized by the presence of a bromododecyl group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol typically involves the reaction of 12-bromododecanol with glycidol under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group of glycidol on the bromododecyl group, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted derivatives such as azides or thiols.
Scientific Research Applications
(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol is primarily based on its ability to interact with biological membranes. The bromododecyl group provides hydrophobic interactions, while the propane-1,2-diol backbone offers hydrophilic interactions. This amphiphilic nature allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-[(12-Chlorododecyl)oxy]propane-1,2-diol
- (2S)-3-[(12-Iodododecyl)oxy]propane-1,2-diol
- (2S)-3-[(12-Methyldodecyl)oxy]propane-1,2-diol
Uniqueness
(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and methyl counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens or substituents may not be as effective.
Properties
CAS No. |
207981-73-5 |
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Molecular Formula |
C15H31BrO3 |
Molecular Weight |
339.31 g/mol |
IUPAC Name |
(2S)-3-(12-bromododecoxy)propane-1,2-diol |
InChI |
InChI=1S/C15H31BrO3/c16-11-9-7-5-3-1-2-4-6-8-10-12-19-14-15(18)13-17/h15,17-18H,1-14H2/t15-/m0/s1 |
InChI Key |
IKEXYQNQCMIKCQ-HNNXBMFYSA-N |
Isomeric SMILES |
C(CCCCCCBr)CCCCCOC[C@H](CO)O |
Canonical SMILES |
C(CCCCCCBr)CCCCCOCC(CO)O |
Origin of Product |
United States |
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